3,5-Dichloro-4-ethoxybenzonitrile
Description
This compound belongs to a class of aromatic nitriles widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The ethoxy substituent contributes steric bulk and electron-donating effects, contrasting with smaller, electron-withdrawing groups like halogens in analogous structures.
Properties
IUPAC Name |
3,5-dichloro-4-ethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWIFKJSJRCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethoxybenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with ethyl alcohol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution of the chlorine atom with the ethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethoxy-substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3,5-Dichloro-4-ethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
The following analysis compares 3,5-Dichloro-4-ethoxybenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent-driven differences.
Structural and Electronic Effects
- This compound :
- Substituents: Cl (3,5-positions), -OCH₂CH₃ (4-position), -CN (1-position).
- Electronic profile: The ethoxy group donates electrons via resonance (+R effect), while chlorine and nitrile groups withdraw electrons (-I effect). This creates a polarized aromatic system with moderate electron density.
- 3,5-Dichloro-4-fluorobenzonitrile (CAS 103879-31-8):
- Substituents: Cl (3,5-positions), -F (4-position), -CN (1-position).
- Electronic profile: Fluorine exerts a strong -I effect, enhancing electron withdrawal. This results in a more electron-deficient ring compared to the ethoxy analog.
Physicochemical Properties
Key Observations :
- Fluorine’s electronegativity may improve thermal stability but reduce solubility in polar solvents .
Crystallographic Studies
Differences in substituent size (e.g., ethoxy vs. fluoro) could influence crystal packing and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
